5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde
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Overview
Description
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in various fields of research and industry due to its unique physical and chemical properties. This compound is characterized by a fused ring system containing both thiazole and pyridine moieties, with a fluorine atom and an aldehyde functional group attached to the structure.
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . By inhibiting PI3K, the compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent pi3k inhibitory activity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3K, disruption of the PI3K/AKT/mTOR pathway, and potential inhibition of cancer cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, survival, proliferation, and differentiation . The nature of these interactions is largely due to the compound’s structure, which allows it to bind to the active sites of these biomolecules .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting PI3K, it can disrupt the PI3K/AKT signaling pathway, which plays a crucial role in regulating the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol and subsequent activation of downstream signaling pathways .
Metabolic Pathways
Given its inhibitory effect on PI3K, it is likely involved in the phosphatidylinositol signaling system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available substances. . The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Primary alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes like phosphoinositide 3-kinase (PI3K).
Industry: It is utilized in the development of new materials with unique properties, such as advanced polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazole derivatives: Compounds with a thiazole ring but lacking the pyridine moiety.
Pyridine derivatives: Compounds with a pyridine ring but lacking the thiazole moiety.
Uniqueness
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is unique due to the presence of both thiazole and pyridine rings, along with the fluorine and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2OS/c8-5-2-1-4-7(10-5)12-6(3-11)9-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXGGKEXNMJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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